molecular formula C10H10O4 B14200488 4-Ethylbenzene-1,2-dicarboxylic acid CAS No. 921759-09-3

4-Ethylbenzene-1,2-dicarboxylic acid

Cat. No.: B14200488
CAS No.: 921759-09-3
M. Wt: 194.18 g/mol
InChI Key: LVRNKEBRXQHJIN-UHFFFAOYSA-N
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Description

4-Ethylbenzene-1,2-dicarboxylic acid is an aromatic dicarboxylic acid derivative of benzene. This compound is characterized by the presence of an ethyl group attached to the benzene ring along with two carboxylic acid groups at the 1 and 2 positions. It is a member of the benzenedicarboxylic acid family, which includes other isomers such as phthalic acid, isophthalic acid, and terephthalic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylbenzene-1,2-dicarboxylic acid can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common method involves the alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form ethylbenzene. This is followed by oxidation of the ethyl group to form the carboxylic acid groups .

Industrial Production Methods

Industrial production of dicarboxylic acids, including this compound, often involves bio-based synthesis using microbial cell factories. Yeast cells are commonly used due to their tolerance to low pH and flexibility for genetic manipulation. This method is considered more sustainable and eco-friendly compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Ethylbenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Ethylbenzene-1,2-dicarboxylic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-ethylbenzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, it can act as a substrate for decarboxylation, leading to the formation of alkanes. This process involves the removal of carboxyl groups and the formation of intermediate products such as mono-fatty acids .

Comparison with Similar Compounds

4-Ethylbenzene-1,2-dicarboxylic acid can be compared with other similar compounds such as:

    Phthalic acid (1,2-benzenedicarboxylic acid): Similar structure but lacks the ethyl group.

    Isophthalic acid (1,3-benzenedicarboxylic acid): Carboxylic acid groups at the 1 and 3 positions.

    Terephthalic acid (1,4-benzenedicarboxylic acid): Carboxylic acid groups at the 1 and 4 positions.

The presence of the ethyl group in this compound makes it unique and can influence its reactivity and applications compared to its isomers .

Properties

CAS No.

921759-09-3

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

4-ethylphthalic acid

InChI

InChI=1S/C10H10O4/c1-2-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

LVRNKEBRXQHJIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

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